molecular formula C10H15Cl2NO B11945442 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane CAS No. 63142-83-6

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane

Cat. No.: B11945442
CAS No.: 63142-83-6
M. Wt: 236.13 g/mol
InChI Key: MGIDGMIMHMSHHR-UHFFFAOYSA-N
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Description

3-(Dichloroacetyl)-3-azabicyclo[322]nonane is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts specific chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane typically involves the reaction of a bicyclic amine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:

    Starting Materials: Bicyclic amine and dichloroacetyl chloride.

    Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The bicyclic amine is dissolved in the anhydrous solvent, and dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure allows for specific binding interactions, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and ligand in coordination chemistry.

    2-Azabicyclo[3.3.1]nonane: Studied for its biological activity and synthetic applications.

Uniqueness

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is unique due to the presence of the dichloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. Its bicyclic structure also provides a rigid framework that can enhance binding interactions and specificity.

Properties

CAS No.

63142-83-6

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2,2-dichloroethanone

InChI

InChI=1S/C10H15Cl2NO/c11-9(12)10(14)13-5-7-1-2-8(6-13)4-3-7/h7-9H,1-6H2

InChI Key

MGIDGMIMHMSHHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)C(=O)C(Cl)Cl

Origin of Product

United States

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